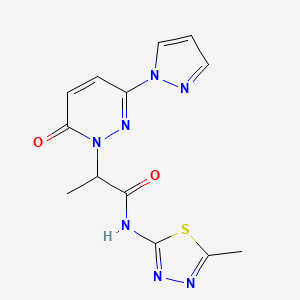![molecular formula C18H17BrN2O2 B2452058 tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 890842-71-4](/img/structure/B2452058.png)
tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a tert-butyl ester group, a bromine atom, and a phenyl group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors
Cyclization Reaction: The initial step involves the formation of the pyrrolo[2,3-b]pyridine core. This can be done by reacting a suitable pyridine derivative with a pyrrole precursor under acidic or basic conditions.
Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the brominated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Esterification: Finally, the tert-butyl ester group is introduced through esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), iron(III) bromide.
Phenylation: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Esterification: tert-Butyl alcohol, acid catalyst (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The pyrrolo[2,3-b]pyridine core is known for its biological activity, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its applications range from the production of polymers to the creation of novel electronic materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and phenyl groups can enhance binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the phenyl group at the 5-position.
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Contains a chlorine atom at the 7-position instead of a phenyl group.
Uniqueness
The uniqueness of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenyl group, and tert-butyl ester makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-5-phenylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-18(2,3)23-17(22)21-11-15(19)14-9-13(10-20-16(14)21)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNZGAFQZEWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)
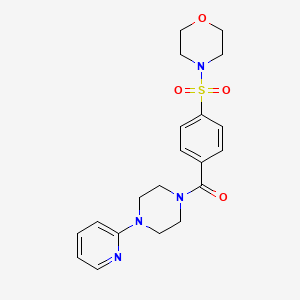
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
![1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B2451982.png)
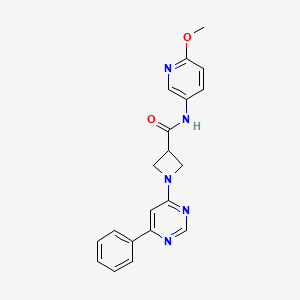
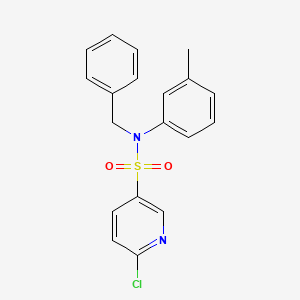
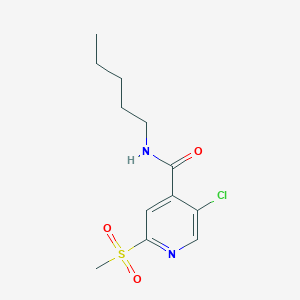
![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2451994.png)
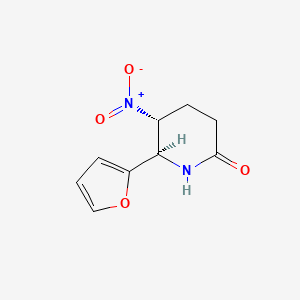
![3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2451996.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
